molecular formula C12H15ClN2O5S B2726167 2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid CAS No. 1008675-36-2

2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid

Cat. No.: B2726167
CAS No.: 1008675-36-2
M. Wt: 334.77
InChI Key: QHUHRLXGZMYZIF-UHFFFAOYSA-N
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Description

2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid is a synthetic organic compound with the molecular formula C12H15ClN2O5S and a molecular weight of 334.78 g/mol . It is characterized by the presence of a chloro-substituted phenyl ring, a dimethylsulfamoyl group, and a formamido group attached to a propanoic acid backbone.

Preparation Methods

The synthesis of 2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid typically involves multiple steps, starting with the chlorination of a phenyl ring followed by the introduction of the dimethylsulfamoyl group. The formamido group is then added through a formylation reaction, and the final step involves the attachment of the propanoic acid moiety. Industrial production methods may involve optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid involves its interaction with specific molecular targets. The chloro and sulfonyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

2-{[2-Chloro-5-(dimethylsulfamoyl)phenyl]formamido}propanoic acid can be compared with similar compounds such as:

Properties

IUPAC Name

2-[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O5S/c1-7(12(17)18)14-11(16)9-6-8(4-5-10(9)13)21(19,20)15(2)3/h4-7H,1-3H3,(H,14,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHUHRLXGZMYZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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